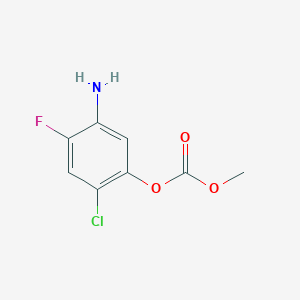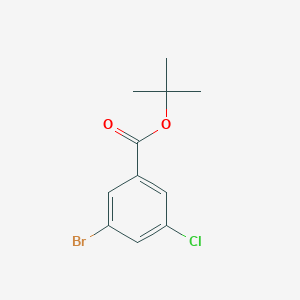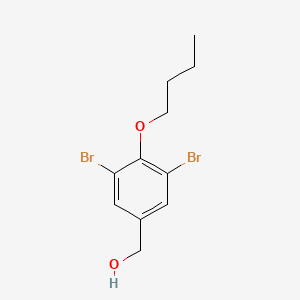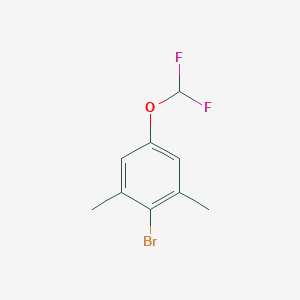
(3,5-Dibromo-4-propoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dibromo-4-propoxyphenyl)methanol: is an organic compound with the molecular formula C10H12Br2O2 It is characterized by the presence of two bromine atoms, a propoxy group, and a methanol group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dibromo-4-propoxyphenyl)methanol typically involves the bromination of 4-propoxyphenylmethanol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the 3 and 5 positions of the phenyl ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3,5-Dibromo-4-propoxyphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed.
Major Products:
Oxidation: Formation of 3,5-dibromo-4-propoxybenzaldehyde or 3,5-dibromo-4-propoxybenzoic acid.
Reduction: Formation of 3,5-dibromo-4-propoxyphenylmethane.
Substitution: Formation of 3,5-dibromo-4-methoxyphenylmethanol or 3,5-dibromo-4-cyanophenylmethanol.
Aplicaciones Científicas De Investigación
Chemistry: (3,5-Dibromo-4-propoxyphenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study the effects of brominated phenols on biological systems. It is also employed in the development of brominated derivatives with potential biological activity.
Medicine: The compound is investigated for its potential use in medicinal chemistry. Brominated phenols have shown promise in the development of new pharmaceuticals with antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain types of polymers and resins.
Mecanismo De Acción
The mechanism of action of (3,5-Dibromo-4-propoxyphenyl)methanol involves its interaction with specific molecular targets in biological systems. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The propoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
- (3,5-Dibromo-4-methoxyphenyl)methanol
- (3,5-Dibromo-4-ethoxyphenyl)methanol
- (3,5-Dibromo-4-butoxyphenyl)methanol
Comparison:
- (3,5-Dibromo-4-methoxyphenyl)methanol: Similar structure but with a methoxy group instead of a propoxy group. It may exhibit different solubility and reactivity due to the shorter alkyl chain.
- (3,5-Dibromo-4-ethoxyphenyl)methanol: Contains an ethoxy group, which is shorter than the propoxy group, potentially affecting its physical and chemical properties.
- (3,5-Dibromo-4-butoxyphenyl)methanol: Features a butoxy group, which is longer than the propoxy group, possibly leading to differences in lipophilicity and biological activity.
The uniqueness of (3,5-Dibromo-4-propoxyphenyl)methanol lies in its specific combination of bromine atoms and the propoxy group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
(3,5-dibromo-4-propoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O2/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h4-5,13H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPSSBUCXRVTGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Br)CO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dimethyl-(4-{[3-(2H-pyrazol-3-yl)-benzylamino]-methyl}-phenyl)-amine](/img/structure/B6317911.png)






![[3,5-Dibromo-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B6317955.png)


